molecular formula C11H21N3O B3141977 9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol CAS No. 494867-17-3

9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol

Cat. No. B3141977
CAS RN: 494867-17-3
M. Wt: 211.3 g/mol
InChI Key: BZTXIQKCGCYABD-UHFFFAOYSA-N
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Description

9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol (AMTUD) is a novel synthetic compound that has recently been identified as a potential therapeutic agent. This compound has been studied for its potential applications in the areas of medicinal chemistry, pharmacology, and biochemistry. AMTUD has been found to possess a variety of biological activities, including anti-inflammatory, anti-apoptotic, and anti-cancer effects. In addition, it has been found to possess antioxidant, antifungal, and antimicrobial properties.

Scientific Research Applications

Synthesis and Functionalization

The aminomethylation reaction of specific cyclic compounds has led to the formation of derivatives with complex bicyclic structures, such as diazabicyclo[3.3.1]nonane and diazabicyclo[3.3.3]dodecane, showcasing the utility of "9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1^3,8^]undecan-9-ol" in synthesizing medium-ring bicyclic diamines. These compounds are synthesized through the reduction of α-aminoammonium salts, highlighting a pathway for the creation of novel bicyclic diamines with potential applications in medicinal chemistry and material science Khrustaleva et al., 2017; Alder & Sessions, 1982.

Structural and Conformational Analysis

Extensive studies on the structural and conformational aspects of related diazabicyclo compounds have been conducted. X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the detailed structures of these complex molecules, providing insights into their stereochemistry and potential for chemical reactivity. The versatility of these compounds is demonstrated through their varied reactions, including aminomethylation leading to new functionalized derivatives Chigorina et al., 2016.

Potential Applications in Drug Discovery

The synthesis of novel scaffolds inspired by "9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1^3,8^]undecan-9-ol" and its derivatives opens pathways for drug discovery. These scaffolds, characterized by their complex bicyclic structures, hold potential for the development of bioactive compounds. Their unique chemical frameworks serve as a basis for further functionalization, aiming at the creation of molecules with desirable pharmacological properties Jenkins et al., 2009.

properties

IUPAC Name

9-(aminomethyl)-1-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-10-7-13-2-3-14(8-10)5-9(4-13)11(10,15)6-12/h9,15H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTXIQKCGCYABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CCN(C1)CC(C3)C2(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol
Reactant of Route 2
9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol
Reactant of Route 3
9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol
Reactant of Route 4
9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol
Reactant of Route 5
9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol
Reactant of Route 6
9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol

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